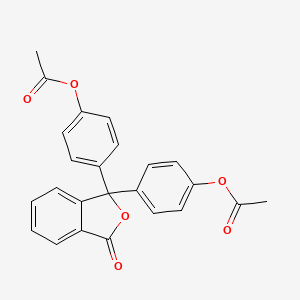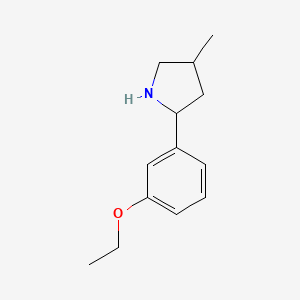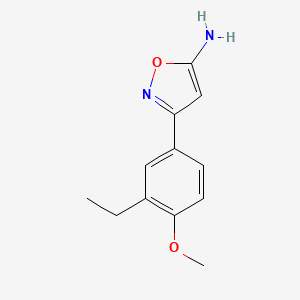![molecular formula C22H9Br4NO3 B12890329 1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)- CAS No. 60644-91-9](/img/structure/B12890329.png)
1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrabromo-substituted benzindene core fused with a hydroxyquinoline moiety, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of bromine or brominating agents in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyquinoline moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrabromo-1,4-benzoquinone: Shares the tetrabromo substitution but differs in the core structure.
3-(4,5,6,7-Tetrabromo-1H-benzotriazol-1-yl)propan-1-ol: Similar bromination pattern but different functional groups and applications.
8-Hydroxyquinoline Derivatives: Compounds with similar hydroxyquinoline moieties but varying substituents and biological activities.
Uniqueness
5,6,7,8-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-benz[f]indene-1,3(2H)-dione is unique due to its combination of a tetrabromo-substituted benzindene core and a hydroxyquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
60644-91-9 |
|---|---|
分子式 |
C22H9Br4NO3 |
分子量 |
654.9 g/mol |
IUPAC名 |
5,6,7,8-tetrabromo-2-(3-hydroxyquinolin-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C22H9Br4NO3/c23-16-9-6-11-12(7-10(9)17(24)19(26)18(16)25)22(30)15(21(11)29)20-14(28)5-8-3-1-2-4-13(8)27-20/h1-7,15,28H |
InChIキー |
XQJAONCBMFGBCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C5C(=C4)C(=C(C(=C5Br)Br)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


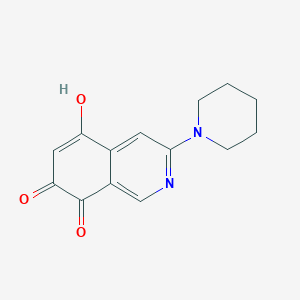
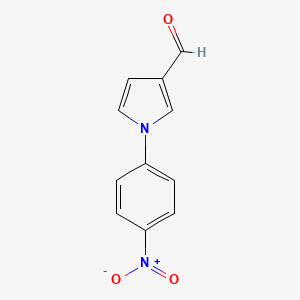
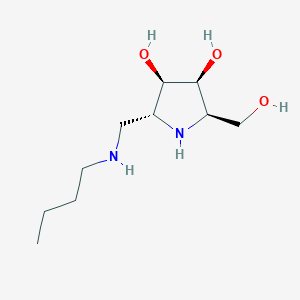
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

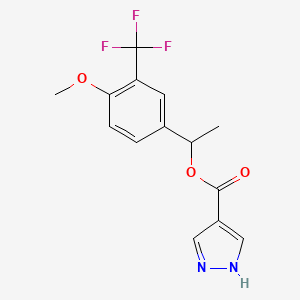

![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
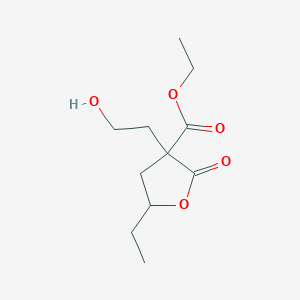
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
